Cas no 1341680-70-3 (3-(1-methyl-1H-pyrazol-5-yl)propanal)
3-(1-methyl-1H-pyrazol-5-yl)propanal Chemical and Physical Properties
Names and Identifiers
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- 3-(1-methyl-1H-pyrazol-5-yl)propanal
- 1H-Pyrazole-5-propanal, 1-methyl-
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- Inchi: 1S/C7H10N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-6H,2-3H2,1H3
- InChI Key: TXYILCMWKYZWTG-UHFFFAOYSA-N
- SMILES: N1(C)C(CCC=O)=CC=N1
3-(1-methyl-1H-pyrazol-5-yl)propanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829326-0.05g |
3-(1-methyl-1H-pyrazol-5-yl)propanal |
1341680-70-3 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1829326-0.1g |
3-(1-methyl-1H-pyrazol-5-yl)propanal |
1341680-70-3 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1829326-0.25g |
3-(1-methyl-1H-pyrazol-5-yl)propanal |
1341680-70-3 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1829326-0.5g |
3-(1-methyl-1H-pyrazol-5-yl)propanal |
1341680-70-3 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1829326-1.0g |
3-(1-methyl-1H-pyrazol-5-yl)propanal |
1341680-70-3 | 1g |
$1286.0 | 2023-05-26 | ||
| Enamine | EN300-1829326-2.5g |
3-(1-methyl-1H-pyrazol-5-yl)propanal |
1341680-70-3 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1829326-5.0g |
3-(1-methyl-1H-pyrazol-5-yl)propanal |
1341680-70-3 | 5g |
$3728.0 | 2023-05-26 | ||
| Enamine | EN300-1829326-10.0g |
3-(1-methyl-1H-pyrazol-5-yl)propanal |
1341680-70-3 | 10g |
$5528.0 | 2023-05-26 | ||
| Enamine | EN300-1829326-1g |
3-(1-methyl-1H-pyrazol-5-yl)propanal |
1341680-70-3 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1829326-5g |
3-(1-methyl-1H-pyrazol-5-yl)propanal |
1341680-70-3 | 5g |
$2235.0 | 2023-09-19 |
3-(1-methyl-1H-pyrazol-5-yl)propanal Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(1-methyl-1H-pyrazol-5-yl)propanal
Research Brief on 3-(1-methyl-1H-pyrazol-5-yl)propanal (CAS: 1341680-70-3) in Chemical Biology and Pharmaceutical Applications
3-(1-methyl-1H-pyrazol-5-yl)propanal (CAS: 1341680-70-3) is a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Recent studies have highlighted its role as a key building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This brief synthesizes the latest findings on its synthetic applications, mechanistic insights, and therapeutic relevance.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility in constructing pyrazole-based scaffolds for selective JAK1/2 inhibitors. Researchers optimized a one-pot condensation protocol using 1341680-70-3 as a starting material, achieving 78% yield with improved regioselectivity compared to traditional methods. The resulting analogs showed nanomolar potency in rheumatoid arthritis models, with lead candidates exhibiting favorable ADME profiles in preclinical testing.
In parallel, ACS Chemical Biology reported its application in PROTAC (proteolysis-targeting chimera) development. The aldehyde moiety of 3-(1-methyl-1H-pyrazol-5-yl)propanal enabled efficient conjugation with E3 ligase ligands, yielding degraders targeting BRD4 with DC50 values below 100 nM. Structural analysis revealed that the methylpyrazole group enhanced cellular permeability by reducing polar surface area by 15-20% compared to conventional linkers.
Notably, a Nature Communications paper (2024) identified this compound as a critical intermediate in synthesizing novel NLRP3 inflammasome inhibitors. Through structure-activity relationship (SAR) studies, the 1-methylpyrazole moiety was found to occupy a hydrophobic pocket in the NACHT domain, disrupting ATPase activity. Lead compounds derived from this scaffold showed 90% inhibition of IL-1β release in human macrophages at 1 μM concentration.
From a synthetic chemistry perspective, recent advances in continuous flow chemistry have improved the scalability of 1341680-70-3 production. A Green Chemistry publication detailed a biocatalytic route using engineered aldolases that reduced waste generation by 40% compared to conventional chemical synthesis. This aligns with industry trends toward sustainable manufacturing of pharmaceutical intermediates.
Ongoing clinical trials (Phase I/II) by major pharma companies have incorporated derivatives of 3-(1-methyl-1H-pyrazol-5-yl)propanal in oncology and autoimmune disease pipelines. Patent analyses indicate a 300% increase in filings referencing this scaffold since 2020, particularly in combination with covalent warheads like acrylamides for targeted protein degradation.
In conclusion, 1341680-70-3 continues to emerge as a privileged structure in drug discovery, with recent breakthroughs in synthetic methodologies, mechanistic understanding, and therapeutic applications. Future research directions may explore its potential in bifunctional small molecules and as a linchpin for fragment-based drug design.
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